Technical Guide: Alloc-Leu-OH.DCHA Chemical Properties and Structure
Technical Guide: Alloc-Leu-OH.DCHA Chemical Properties and Structure
[1]
Executive Summary
Alloc-Leu-OH.DCHA (Allyloxycarbonyl-L-leucine dicyclohexylammonium salt) is a specialized amino acid derivative utilized primarily in complex peptide synthesis. It combines the orthogonality of the Alloc (Allyloxycarbonyl) protecting group with the stability and crystallinity conferred by the DCHA (Dicyclohexylamine) salt form.
Unlike standard Fmoc or Boc derivatives, the Alloc group is stable to both acidic (TFA) and basic (Piperidine) conditions, making this reagent indispensable for the synthesis of cyclic peptides, side-chain modified analogs, and "head-to-tail" cyclizations where a third dimension of orthogonality is required.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data summarizes the core specifications for research-grade Alloc-Leu-OH.DCHA.
| Property | Specification |
| Chemical Name | Allyloxycarbonyl-L-leucine dicyclohexylammonium salt |
| CAS Number | 110661-35-3 |
| Molecular Formula | |
| Molecular Weight | 396.57 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Ethanol, DMF, DMSO.[1] Sparingly soluble in water.[2] |
| Melting Point | Typically 130–150°C (Dependent on purity/polymorph; DCHA salts are crystalline) |
| Chirality | L-Isomer (Leucine core) |
| Storage | +2°C to +8°C (Desiccated); Stable for >2 years if protected from moisture. |
Structural Analysis
The molecule consists of three distinct functional domains, each serving a specific role in synthetic chemistry:
-
Alloc Group (Allyloxycarbonyl): Protects the
-amine.[3] It is removed via Palladium(0)-catalyzed allyl transfer, orthogonal to acid/base labile groups. -
L-Leucine Core: The amino acid backbone.
-
DCHA Counterion: Dicyclohexylamine forms a salt with the carboxylic acid.[4] This converts the typically oily Alloc-amino acid into a stable, crystalline solid, facilitating accurate weighing and storage.
Figure 1: Structural decomposition of Alloc-Leu-OH.DCHA illustrating the interaction between the protecting group, amino acid core, and stabilizing salt.[1]
Mechanistic Insights: Orthogonality & Deprotection[10]
The primary value of Alloc-Leu-OH lies in its orthogonality . It allows for the selective deprotection of the N-terminus (or side chain, if used there) without affecting Fmoc (base-labile) or Boc/tBu (acid-labile) groups.
The Tsuji-Trost Alloc Deprotection
The removal of the Alloc group is driven by a Pd(0) catalyst, typically
Common Scavengers:
-
Phenylsilane (
): Highly efficient, non-toxic hydride donor. -
Morpholine/Dimedone: Traditional nucleophilic scavengers.
-
Borane-Dimethylamine complex: Rapid kinetics.
Figure 2: Mechanism of Palladium-catalyzed Alloc deprotection using Phenylsilane as a scavenger.[5][6][7]
Experimental Protocols
Protocol A: Liberation of Free Acid (Pre-Coupling)
Context: Alloc-Leu-OH is supplied as a DCHA salt.[8] The DCHA amine is a base that can interfere with coupling reagents (like HATU/DIC) or cause racemization. It must be removed before the coupling step in SPPS.
Reagents: Ethyl Acetate (EtOAc), 10%
-
Dissolution: Suspend the Alloc-Leu-OH.DCHA salt in EtOAc (approx. 10 mL per gram).
-
Acid Wash: Transfer to a separatory funnel. Add an equal volume of 10%
or 5% . Shake vigorously until the solid dissolves and two clear layers form. -
Extraction: Separate the layers. Wash the organic layer (EtOAc) 2x with fresh acidic solution, then 1x with Brine (sat.[10] NaCl).
-
Drying: Dry the organic layer over anhydrous
or .[10] Filter. -
Concentration: Evaporate the EtOAc under reduced pressure (Rotavap) to yield Alloc-Leu-OH as a viscous oil or foam.
-
Usage: Dissolve immediately in DMF for the coupling reaction.
Protocol B: Alloc Deprotection on Solid Support
Context: Removing the Alloc group to expose the amine for the next coupling or cyclization.
Reagents:
-
Preparation: In a vial, dissolve
(0.1 – 0.2 eq relative to peptide loading) in dry DCM.-
Note: Pd catalyst is air-sensitive. Prepare fresh or store under Argon.
-
-
Scavenger Addition: Add Phenylsilane (10 – 20 eq) to the Pd/DCM solution.
-
Reaction: Add the mixture to the pre-swollen resin (in DCM).
-
Incubation: Agitate (do not vortex vigorously) for 20–30 minutes at Room Temperature under
or Argon blanket. -
Repetition: Drain and repeat steps 1–4 once to ensure quantitative removal.
-
Washing (Critical):
Applications in Drug Development[1][4]
Cyclic Peptide Synthesis
Alloc-Leu-OH is frequently used in the synthesis of Head-to-Tail Cyclic Peptides .
-
Strategy: The linear peptide is anchored to the resin via a side-chain (e.g., Asp/Glu allyl ester) or the C-terminus. The N-terminus is protected with Alloc.[3][9]
-
Workflow:
-
Assemble linear chain using Fmoc SPPS.
-
Selectively remove Alloc (N-term) and Allyl (C-term) simultaneously using Pd(0).
-
Perform on-resin cyclization using PyBOP/DIEA.
-
Side-Chain Modification
Used to introduce Leucine at a position where subsequent branching is required, although Alloc is more commonly seen on Lysine (Alloc-Lys-OH) for this purpose. However, Alloc-Leu-OH allows for specific segment condensation strategies where the Leucine serves as the N-terminal junction point protected from TFA cleavage.
Handling & Safety (SDS Summary)
-
Hazards: DCHA salts are potential irritants. Inhalation of dust may cause respiratory irritation.
-
Palladium Safety:
is toxic and air-sensitive. Handle in a fume hood. -
Storage: Store Alloc-Leu-OH.DCHA at +2°C to +8°C . Allow to reach room temperature before opening to prevent condensation (hydrolysis risk).
References
-
Gomez-Martinez, P., et al. "N-alpha-Alloc temporary protection in solid-phase peptide synthesis: The use of amine-borane complexes as allyl group scavengers." Journal of the Chemical Society, Perkin Transactions 1, 1999. Link
-
Thieriet, N., et al. "Palladium-catalyzed reductive deprotection of Alloc: Transprotection and peptide bond formation." Organic Letters, 2000. Link
-
Bachem Technical Notes. "Conversion of a DCHA salt to the free acid." Bachem Knowledge Base, 2021. Link
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link
-
Sigma-Aldrich Product Data. "Alloc-Leu-OH.DCHA - CAS 110661-35-3."[1] MilliporeSigma Catalog. Link
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- 7. rsc.org [rsc.org]
- 8. 110661-35-3 Aloc-Leu-OH・DCHA | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 9. Alloc amino acid | BroadPharm [broadpharm.com]
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